molecular formula C15H15NO3 B2701977 5-Acetyl-2-(2-ethoxyphenoxy) pyridine CAS No. 1545974-42-2

5-Acetyl-2-(2-ethoxyphenoxy) pyridine

Cat. No.: B2701977
CAS No.: 1545974-42-2
M. Wt: 257.289
InChI Key: CCRUGJYUDDNKFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(2-ethoxyphenoxy) pyridine typically involves the reaction of 2-ethoxyphenol with 2-chloropyridine under basic conditions to form the intermediate 2-(2-ethoxyphenoxy)pyridine. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(2-ethoxyphenoxy) pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-2-(2-ethoxyphenoxy) pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(2-ethoxyphenoxy) pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .

Properties

IUPAC Name

1-[6-(2-ethoxyphenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-18-13-6-4-5-7-14(13)19-15-9-8-12(10-16-15)11(2)17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRUGJYUDDNKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=NC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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